tert-Butyl 2-isocyanopropionate
Overview
Description
“tert-Butyl 2-isocyanopropionate” is a chemical compound with the molecular formula C8H13NO2 . It is also known by other names such as “tert-butyl 2-isocyanopropanoate” and "Propanoic acid,2-isocyano-,1,1-dimethylethyl ester (9CI)" .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of “t-butyl isocyanate” and "methyl iodide" . The literature references provided in the search results point to the works of Schoellkopf, U. et al. in Chemische Berichte, 1975, and Angewandte Chemie, 1971 .Molecular Structure Analysis
The molecular weight of “this compound” is 155.19400 . The exact mass is 155.09500 . The molecular formula is C8H13NO2 . The LogP value is 0.86660, and the index of refraction n20/D is 1.413 .Scientific Research Applications
Quantum Dots Sensitization in Solar Cells
One significant application is in the sensitization of quantum dots for enhancing the performance of solar cells. tert-Butyl 2-isocyanopropionate could potentially be used as a precursor for preparing organic compounds that modify the surface of TiO2, leading to improved photovoltaic efficiency. Boschloo, Häggman, and Hagfeldt (2006) demonstrated that the addition of tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells increases the open-circuit potential, suggesting a pathway where similar tert-butyl derivatives might be employed (Boschloo, Häggman, & Hagfeldt, 2006).
Medicinal Chemistry
In medicinal chemistry, the tert-butyl group, akin to this compound's tert-butyl moiety, is frequently incorporated into bioactive compounds. Westphal et al. (2015) discussed how the tert-butyl group affects the physicochemical and pharmacokinetic properties of compounds, offering insights into how this compound might be utilized in drug design to modulate properties such as lipophilicity and metabolic stability (Westphal et al., 2015).
Organic Synthesis
Moon, Jang, and Lee (2009) explored the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides, using tert-butyl derivatives as ligands. This research highlights the role of tert-butyl isocyanides in facilitating high-reactivity and functional group tolerance in organic transformations, suggesting potential applications for this compound in similar synthetic strategies (Moon, Jang, & Lee, 2009).
Analytical Chemistry
Scherer et al. (2020) developed a method for biomonitoring lysmeral, a fragrance chemical, using its metabolites detected in urine samples. The tert-butyl group, as found in this compound, is part of the structure of lysmeral, indicating the importance of tert-butyl derivatives in the development of analytical methods for environmental and health monitoring (Scherer et al., 2020).
Materials Science
In materials science, the modification of surfaces or the synthesis of novel materials often involves the use of organometallic compounds. Vivanco, Ruiz, Floriani, Chiesi-Villa, and Guastini (1990) discussed the stepwise insertion of isocyanides and carbon dioxide into vanadium-aryl bonds, a process that could be influenced by this compound in the synthesis of organometallic complexes with unique properties (Vivanco, Ruiz, Floriani, Chiesi-Villa, & Guastini, 1990).
Safety and Hazards
The safety information for “tert-Butyl 2-isocyanopropionate” includes hazard statements such as H302-H312-H315-H317-H319-H332-H334-H335 . The precautionary statements include P261-P280-P305 + P351 + P338-P342 + P311 . Personal protective equipment recommended includes eyeshields, faceshields, full-face respirator (US), gloves, multi-purpose combination respirator cartridge (US), and type ABEK (EN14387) respirator filter .
Properties
IUPAC Name |
tert-butyl 2-isocyanopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(9-5)7(10)11-8(2,3)4/h6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXANRIIICOVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377735 | |
Record name | tert-Butyl 2-isocyanopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34074-64-1 | |
Record name | tert-Butyl 2-isocyanopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2-isocyanopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.